2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a trifluoroethoxy group attached to a pyrazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol as a reagent.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propanoic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the propanoic acid moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2,2,2-Trifluoroethoxy)phenyl)propanoic acid
- 2-(4-(2,2,2-Trifluoroethoxy)-1H-imidazol-1-yl)propanoic acid
- 2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrrol-1-yl)propanoic acid
Uniqueness
2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethoxy)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O3/c1-5(7(14)15)13-3-6(2-12-13)16-4-8(9,10)11/h2-3,5H,4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROVUUMGKLICTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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